molecular formula C10H18O2 B3383638 (1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid CAS No. 448188-10-1

(1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid

Cat. No. B3383638
CAS RN: 448188-10-1
M. Wt: 170.25 g/mol
InChI Key: JDFOIACPOPEQLS-XVKPBYJWSA-N
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Description

“(1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid” is also known as “(1R,3S)-(+)-Camphoric acid”. It is a white crystallisable substance obtained from the oxidation of camphor . It exists in three optically different forms .


Synthesis Analysis

In order to have access to chiral gels, a series of salts derived from (1R,3S)-(+)-camphoric acid and various secondary amines were prepared based on supramolecular synthon rationale . The salts were prepared by reacting a dibasic acid such as (1R,3S)-(+)-camphoric acid with various secondary amines .


Molecular Structure Analysis

The molecular structure of (1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid has been studied in the context of its use in the formation of molecular complexes .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it has been used in the preparation of chiral gels . The gels were characterized by differential scanning calorimetry, table top rheology, scanning electron microscopy, single crystal and powder X-ray diffraction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 200.23 g/mol . It is a white crystallisable substance . Its melting point is between 183-186 °C . It has an optical activity of [α]20/D 46°, c = 1 in ethanol .

Safety and Hazards

The compound is classified as Acute toxicity, Oral (Category 4), H302 . It is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking or smoking when using this product, and if swallowed, calling a POISON CENTER/doctor if unwell .

properties

IUPAC Name

(1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-7-5-6-10(4,8(11)12)9(7,2)3/h7H,5-6H2,1-4H3,(H,11,12)/t7-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFOIACPOPEQLS-XVKPBYJWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1(C)C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@](C1(C)C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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